![molecular formula C10H12BrNO5S B7579094 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid, also known as BAY 94-8862, is a small molecule inhibitor that has been extensively studied for its potential in treating cardiovascular diseases. It was first synthesized by Bayer Pharma AG and has since been the subject of numerous scientific studies.
作用機序
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 works by binding to the heme group of sGC, which prevents the enzyme from converting guanosine triphosphate (GTP) to cGMP. This leads to an accumulation of GTP and a decrease in cGMP levels, which ultimately results in vasoconstriction and increased blood pressure. By inhibiting sGC, 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 can reverse this process and promote vasodilation.
Biochemical and Physiological Effects:
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit sGC and promote vasodilation, it has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. It has also been shown to reduce oxidative stress and inflammation, which are both important factors in the development of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 is its specificity for sGC, which makes it a valuable tool for studying the role of this enzyme in cardiovascular disease. However, its potency and selectivity can also make it difficult to use in certain experimental settings. Additionally, its relatively short half-life and poor solubility can limit its effectiveness in vivo.
将来の方向性
There are a number of potential future directions for research on 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862. One area of interest is the development of more potent and selective sGC inhibitors, which could have even greater therapeutic potential for treating cardiovascular disease. Another area of interest is the use of 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 in combination with other drugs, such as beta blockers or angiotensin receptor blockers, to achieve synergistic effects. Finally, there is ongoing research into the role of sGC in other physiological processes, such as inflammation and pain, which could lead to new applications for sGC inhibitors like 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862.
合成法
The synthesis of 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 involves several steps, including the reaction of 2-bromoaniline with chlorosulfonic acid and the subsequent reaction of the resulting sulfonamide with 3-hydroxy-2-methylpropanoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 has been studied extensively for its potential in treating cardiovascular diseases, particularly heart failure. It has been shown to inhibit the activity of the enzyme soluble guanylate cyclase (sGC), which plays a key role in regulating blood pressure and vascular tone. By inhibiting sGC, 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 can increase the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and reduces blood pressure.
特性
IUPAC Name |
3-[(2-bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO5S/c1-10(15,9(13)14)6-12-18(16,17)8-5-3-2-4-7(8)11/h2-5,12,15H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVJIDNNJLTJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

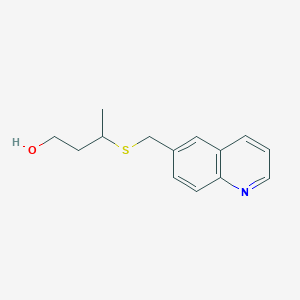
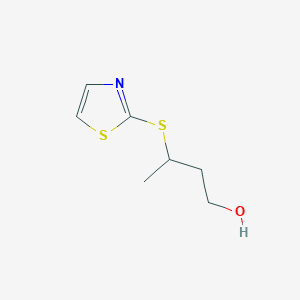
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
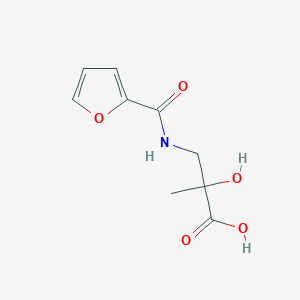
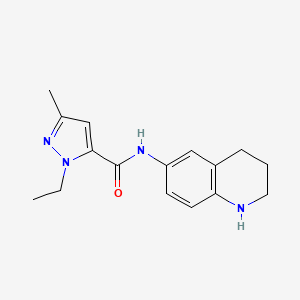
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)
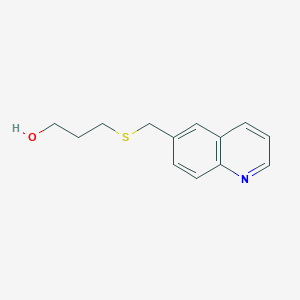
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)